![molecular formula C20H12I2N2O2 B11692373 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,5-diiodobenzamide](/img/structure/B11692373.png)

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,5-diiodobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

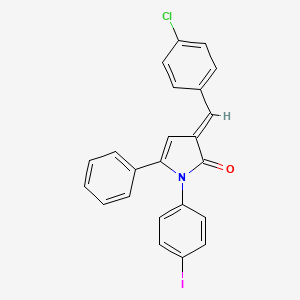

N-[4-(1,3-ベンゾオキサゾール-2-イル)フェニル]-2,5-ジヨードベンズアミドは、ベンゾオキサゾール部分がフェニル環に結合し、さらにそれがジヨードベンズアミド基に結合した複雑な有機化合物です。

準備方法

合成経路と反応条件

N-[4-(1,3-ベンゾオキサゾール-2-イル)フェニル]-2,5-ジヨードベンズアミドの合成は、通常、複数の段階で構成されます。

ベンゾオキサゾール部分の形成: ベンゾオキサゾール環は、2-アミノフェノールと適切なアルデヒドを酸性条件下で反応させることで合成できます。.

カップリング反応: 次に、ベンゾオキサゾール誘導体をパラジウム触媒によるクロスカップリング反応によってフェニル環に結合させます。.

ジヨードベンズアミド基の導入:

工業生産方法

この化合物の工業生産方法は、高い収率と純度を確保するために、上記の合成経路を最適化することによって行われる可能性があります。これには、連続フロー反応器や再結晶やクロマトグラフィーなどの高度な精製技術の使用が含まれる可能性があります。

化学反応の分析

反応の種類

N-[4-(1,3-ベンゾオキサゾール-2-イル)フェニル]-2,5-ジヨードベンズアミドは、様々な化学反応を起こすことができます。

酸化: この化合物は、強力な酸化剤を用いて酸化させることができ、キノン誘導体を生成します。.

一般的な試薬と条件

主な生成物

酸化: キノン誘導体。.

還元: アミン誘導体。.

置換: 様々な置換ベンゾオキサゾール誘導体。.

科学研究への応用

N-[4-(1,3-ベンゾオキサゾール-2-イル)フェニル]-2,5-ジヨードベンズアミドは、科学研究においていくつかの応用が期待されています。

科学的研究の応用

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,5-diiodobenzamide has several scientific research applications:

Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly in targeting specific cancer cell lines.

Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

Biological Studies: It has been used as a fluorescent probe in biological imaging due to its photophysical properties.

作用機序

N-[4-(1,3-ベンゾオキサゾール-2-イル)フェニル]-2,5-ジヨードベンズアミドの作用機序は、特定の分子標的との相互作用によって行われます。

類似の化合物との比較

類似の化合物

ユニークさ

N-[4-(1,3-ベンゾオキサゾール-2-イル)フェニル]-2,5-ジヨードベンズアミドは、ジヨードベンズアミド基が存在するために独特です。これは、他のベンゾオキサゾール誘導体と比較して、明確な化学反応性と生物活性を与えます。 .

類似化合物との比較

Similar Compounds

- N-[4-(1,3-benzoxazol-2-yl)phenyl]nicotinamide

- 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole

Uniqueness

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,5-diiodobenzamide is unique due to the presence of the diiodobenzamide group, which imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .

特性

分子式 |

C20H12I2N2O2 |

|---|---|

分子量 |

566.1 g/mol |

IUPAC名 |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,5-diiodobenzamide |

InChI |

InChI=1S/C20H12I2N2O2/c21-13-7-10-16(22)15(11-13)19(25)23-14-8-5-12(6-9-14)20-24-17-3-1-2-4-18(17)26-20/h1-11H,(H,23,25) |

InChIキー |

SFZQOUWYWLIPLE-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)I)I |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![12-[4-(diethylamino)phenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11692299.png)

![N'-[[4-(Dimethylamino)phenyl]methylidene]-2-(1H-indol-3-YL)acetohydrazide](/img/structure/B11692308.png)

![6-Amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11692323.png)

![Nicotinic acid N'-[3-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-propionyl]-](/img/structure/B11692328.png)

![2-fluoro-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11692343.png)

![4,6-bis[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B11692356.png)

![4-{[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B11692360.png)

![2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl propanoate](/img/structure/B11692386.png)

![3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B11692392.png)

![Nicotinic acid N'-[3-(4-isopropyl-phenyl)-acryloyl]-hydrazide](/img/structure/B11692395.png)

![2-(naphthalen-1-yloxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11692398.png)